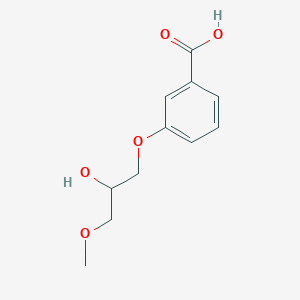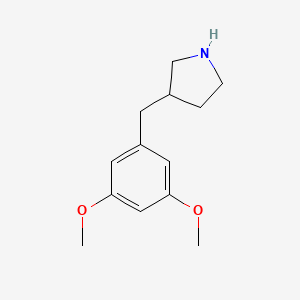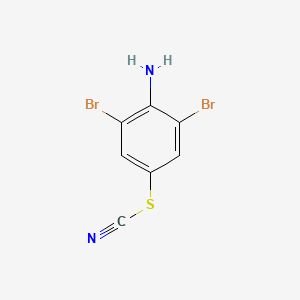
Dimethyl 2-bromo-5-(tert-butyl)isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-bromo-5-(tert-butyl)isophthalate is an organic compound with the molecular formula C14H17BrO4. It is a derivative of isophthalic acid, where the hydrogen atoms on the aromatic ring are substituted with a bromine atom and a tert-butyl group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-bromo-5-(tert-butyl)isophthalate can be synthesized through a multi-step process. One common method involves the bromination of dimethyl 5-(tert-butyl)isophthalate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-bromo-5-(tert-butyl)isophthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Dimethyl 2-bromo-5-(tert-butyl)benzyl alcohol.
Oxidation: Dimethyl 2-bromo-5-(tert-butyl)isophthalic acid.
Scientific Research Applications
Dimethyl 2-bromo-5-(tert-butyl)isophthalate is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of dimethyl 2-bromo-5-(tert-butyl)isophthalate depends on the specific application and reaction it is involved in. Generally, the bromine atom and ester groups play crucial roles in its reactivity. The bromine atom can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or reduction. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-bromoisophthalate: Similar structure but lacks the tert-butyl group.
Dimethyl 2-bromo-5-methylisophthalate: Similar structure but has a methyl group instead of a tert-butyl group.
Dimethyl 2-bromo-5-ethylisophthalate: Similar structure but has an ethyl group instead of a tert-butyl group.
Uniqueness
Dimethyl 2-bromo-5-(tert-butyl)isophthalate is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specific properties .
Properties
Molecular Formula |
C14H17BrO4 |
|---|---|
Molecular Weight |
329.19 g/mol |
IUPAC Name |
dimethyl 2-bromo-5-tert-butylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H17BrO4/c1-14(2,3)8-6-9(12(16)18-4)11(15)10(7-8)13(17)19-5/h6-7H,1-5H3 |
InChI Key |
KFZNGPIZXBHRJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(=O)OC)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)

![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
![(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201087.png)



![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)

![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)

